N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide
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Overview
Description
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzamide core with ethyl and ethylsulfonyl substituents, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethylbenzoic acid and 4-aminobenzamide.
Formation of Intermediate: The 4-ethylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Amide Formation: The acid chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine to form the benzamide intermediate.
Sulfonylation: The intermediate is then subjected to sulfonylation using ethylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Sulfides.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide depends on its interaction with specific molecular targets. It may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-4-[(methylsulfonyl)(methyl)amino]benzamide
- N-(4-ethylphenyl)-4-[(methylsulfonyl)(methyl)amino]benzamide
- N-(4-ethylphenyl)-4-[(ethylsulfonyl)(ethyl)amino]benzamide
Uniqueness
N-(4-ethylphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzamides
Properties
Molecular Formula |
C18H22N2O3S |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-4-[ethylsulfonyl(methyl)amino]benzamide |
InChI |
InChI=1S/C18H22N2O3S/c1-4-14-6-10-16(11-7-14)19-18(21)15-8-12-17(13-9-15)20(3)24(22,23)5-2/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChI Key |
NUDZGRHAVCWVOI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)CC |
Origin of Product |
United States |
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